molecular formula C13H12FNO3 B137124 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 477933-12-3

1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No.: B137124
CAS No.: 477933-12-3
M. Wt: 249.24 g/mol
InChI Key: GHLUJHVVLMJROO-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C13H12FNO3. It is a member of the oxazine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylethyl group, a fluorine atom, and an oxazine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the [4 + 2] annulation of carbon dioxide or carbonyl sulfide with allenamides, catalyzed by organocatalysts. This reaction proceeds under mild conditions and yields the desired oxazine-dione product in moderate to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorine atom and other substituents can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Cyclopropylethyl)-6-chloro-1H-benzo[d][1,3]oxazine-2,4-dione
  • 1-(2-Cyclopropylethyl)-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione
  • 1-(2-Cyclopropylethyl)-6-bromo-1H-benzo[d][1,3]oxazine-2,4-dione

Uniqueness

1-(2-Cyclopropylethyl)-6-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability, lipophilicity, and bioavailability of compounds, making this particular oxazine-dione a valuable molecule for various applications.

Properties

IUPAC Name

1-(2-cyclopropylethyl)-6-fluoro-3,1-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO3/c14-9-3-4-11-10(7-9)12(16)18-13(17)15(11)6-5-8-1-2-8/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLUJHVVLMJROO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCN2C3=C(C=C(C=C3)F)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468094
Record name AG-F-62565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477933-12-3
Record name AG-F-62565
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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